Product packaging for 2-(Dimethylamino)quinolin-4(1H)-one(Cat. No.:CAS No. 102669-55-6)

2-(Dimethylamino)quinolin-4(1H)-one

Cat. No.: B11904747
CAS No.: 102669-55-6
M. Wt: 188.23 g/mol
InChI Key: UQHAFOWIUQQPQF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)quinolin-4(1H)-one is a synthetically designed quinolin-4-one derivative, a class of nitrogen-containing heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry and drug discovery . Quinolin-4-ones are recognized for their broad spectrum of biological activities, with recent scientific interest particularly focused on their significant antiproliferative and anticancer potential . The structural motif of the quinolin-4-one core is a key building block for developing novel therapeutic agents, and the specific substitution pattern of this compound is strategically chosen to modulate its electronic properties and receptor-binding affinity, which can profoundly influence its bioactivity . Researchers value this compound primarily as a key synthetic intermediate for constructing more complex molecular architectures. Substituted quinolin-4-one derivatives have demonstrated compelling biological activities in scientific research, including serving as antagonists of immunostimulatory CpG-oligodeoxynucleotides and exhibiting cytotoxic activity against various cancer cell lines . The mechanism of action for quinolinone-based compounds in anticancer research is multifaceted and may involve the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, interference with tubulin polymerization, and induction of apoptosis in malignant cells . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the relevant scientific literature to determine the most appropriate applications for this compound in their specific experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B11904747 2-(Dimethylamino)quinolin-4(1H)-one CAS No. 102669-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102669-55-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(dimethylamino)-1H-quinolin-4-one

InChI

InChI=1S/C11H12N2O/c1-13(2)11-7-10(14)8-5-3-4-6-9(8)12-11/h3-7H,1-2H3,(H,12,14)

InChI Key

UQHAFOWIUQQPQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 2 Dimethylamino Quinolin 4 1h One Derivatives

Mechanistic Investigations of Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental strategies for constructing the quinoline (B57606) core and for elaborating upon the 2-(dimethylamino)quinolin-4(1H)-one framework. Various methods have been developed, each with distinct mechanistic pathways.

One of the classical approaches to quinolin-4-one synthesis is the Gould-Jacobs reaction . This thermal cyclization involves the initial condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. The resulting intermediate then cyclizes at high temperatures, often through a ketene (B1206846) intermediate, to form a 4-hydroxy-3-ethoxycarbonylquinoline. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one. mdpi.com

Palladium-catalyzed carbonylation reactions offer a modern alternative for quinolin-4-one synthesis. mdpi.com A common approach involves the coupling of a 2-iodoaniline (B362364) with a terminal acetylene (B1199291) in the presence of carbon monoxide. mdpi.com The mechanism of this palladium-catalyzed carbonylation proceeds through a series of steps involving oxidative addition, migratory insertion of carbon monoxide, and subsequent cyclization to furnish the quinolin-4-one ring system. mdpi.com

Another significant strategy involves [4+2] annulation reactions . For instance, 2-azidobenzaldehydes can undergo [4+2] annulation to produce a variety of quinoline derivatives, including quinolin-4-ols. nih.gov These reactions can proceed through different pathways, such as a direct Diels-Alder reaction or sequential condensation and cyclization steps. nih.gov

The intramolecular cyclization of 2-aminochalcones, often facilitated by reagents like Amberlyst®-15, provides a direct route to 2,3-dihydroquinolin-4(1H)-ones. nih.gov These can then be oxidized to the corresponding quinolin-4-ones. mdpi.com The mechanism involves an intramolecular nucleophilic attack of the amino group onto the α,β-unsaturated ketone system. nih.gov

Furthermore, tandem reactions have been developed for the synthesis of related fused quinoline systems. For example, 10-dimethylaminobenzo[h]quinazolines can be synthesized from 2-ketimino-1,8-bis(dimethylamino)naphthalenes. This transformation involves a nucleophilic replacement of an unactivated aromatic dimethylamino group, a process influenced by the "proton sponge" nature of the starting material. acs.org

The following table summarizes some of the key cyclization and annulation reactions leading to quinolinone derivatives.

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeRef
Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonateHigh temperatureQuinolin-4-one mdpi.com
Palladium-Catalyzed Carbonylation2-Iodoaniline, Terminal acetylenePd catalyst, COQuinolin-4-one mdpi.com
[4+2] Annulation2-AzidobenzaldehydeVariousQuinoline-4-ol nih.gov
Intramolecular Cyclization2-AminochalconeAmberlyst®-152,3-Dihydroquinolin-4(1H)-one nih.gov
Tandem Synthesis2-Ketimino-1,8-bis(dimethylamino)naphthalenen-BuLi, Nitrile10-Dimethylaminobenzo[h]quinazoline acs.org

Nucleophilic and Electrophilic Reactivity of the Quinolinone Ring System

The this compound ring system exhibits both nucleophilic and electrophilic character, allowing for a diverse range of chemical transformations. The electron-donating dimethylamino group at the 2-position significantly influences the electron distribution within the ring, enhancing the nucleophilicity of certain positions. nih.gov

Electrophilic Reactivity: The carbonyl carbon at the 4-position is a primary electrophilic site, susceptible to attack by nucleophiles. This reactivity is fundamental to many derivatization strategies. The carbon atoms of the quinoline ring can also act as electrophiles, particularly when activated by electron-withdrawing groups or in the context of certain catalyzed reactions. For example, palladium-catalyzed C-H activation can enable the functionalization of the quinoline ring at various positions. mdpi.com

The reactivity of the quinolinone system is also evident in substitution reactions. For instance, a chloro group at the 4-position of a quinolin-2(1H)-one is readily displaced by various nucleophiles, including thiols, hydrazines, and amines. mdpi.com This highlights the electrophilic nature of the C4 position.

The concept of nucleophilicity and electrophilicity is central to understanding the reactivity of these compounds. masterorganicchemistry.com The presence of both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups creates a polarized molecule with distinct regions of high and low electron density, dictating its interaction with other reagents.

Intramolecular Condensations and Rearrangements

Intramolecular reactions, particularly condensations and rearrangements, are powerful tools for constructing complex polycyclic structures from simpler quinolinone precursors.

Intramolecular Aldol (B89426) Condensation: Dicarbonyl compounds can undergo intramolecular aldol condensation to form cyclic products. youtube.comkhanacademy.org In the context of quinolinone derivatives, a suitably substituted precursor with two carbonyl groups could cyclize to form a new ring fused to the quinolinone core. The reaction is typically base-catalyzed and involves the formation of an enolate which then attacks the second carbonyl group intramolecularly. youtube.com The stability of the resulting ring system (typically 5- or 6-membered rings are favored) is a crucial factor in determining the reaction outcome. youtube.com

Photorearrangements: Certain quinoline derivatives can undergo photorearrangements. For example, quinoline-protected dialkylanilines have been shown to undergo a Hofmann-Martius-type photorearrangement. acs.org This reaction can be controlled to favor either rearrangement or the release of the aniline. acs.org The mechanism of this photoreaction involves the formation of radical species. acs.org Time-resolved spectroscopic techniques have been employed to elucidate the excited-state dynamics and reaction pathways of these photorearrangements. nih.gov

The following table provides examples of intramolecular reactions involving quinolinone-related structures.

Reaction TypeSubstrate TypeKey ConditionsProduct TypeRef
Intramolecular Aldol CondensationDicarbonyl precursorBase catalysisCyclic α,β-unsaturated ketone youtube.comkhanacademy.org
PhotorearrangementQuinoline-protected dialkylanilineUV irradiationortho-Substituted aniline acs.orgnih.gov

Influence of Substituents, including the Dimethylamino Group, on Reaction Pathways

Substituents on the quinolinone ring have a profound impact on the molecule's reactivity and can direct the course of a reaction down a specific pathway.

The Dimethylamino Group: The electron-donating dimethylamino group at the 2-position significantly increases the electron density of the quinolinone ring system. This has several consequences:

Enhanced Nucleophilicity: The increased electron density makes the molecule a better nucleophile. This can influence the rate and outcome of reactions involving electrophiles.

Directing Effect in Electrophilic Aromatic Substitution: The dimethylamino group is an ortho-, para-director in electrophilic aromatic substitution reactions on the benzene (B151609) ring portion of the quinolinone.

Stabilization of Intermediates: The dimethylamino group can stabilize cationic intermediates through resonance, which can be a key factor in certain reaction mechanisms.

Basicity: The dimethylamino group imparts basicity to the molecule, which can be relevant in acid-catalyzed reactions.

Other Substituents: The nature and position of other substituents on the quinolinone ring also play a critical role.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, decrease the electron density of the ring system. This makes the molecule less nucleophilic but more susceptible to nucleophilic attack. For example, the presence of a nitro group can activate the quinoline ring for nucleophilic substitution of a hydrogen atom. researchgate.net

Electron-Donating Groups (EDGs): EDGs, such as methoxy (B1213986) or alkyl groups, have the opposite effect to EWGs, increasing the electron density and nucleophilicity of the ring.

Steric Effects: The size of substituents can influence reactivity through steric hindrance. Bulky groups can block access to a reaction center, slowing down or preventing a reaction. libretexts.orgmasterorganicchemistry.com For example, the nucleophilicity of amines is sensitive to steric bulk. masterorganicchemistry.com

Advanced Analytical and Spectroscopic Characterization of Quinolinone Structures

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the structural details of 2-(Dimethylamino)quinolin-4(1H)-one. nih.govnih.govnih.gov These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The quinolinone core, the dimethylamino substituent, and the aromatic system each give rise to distinct spectral signatures. nih.govscielo.br

Key vibrational modes for the title compound include the stretching of the carbonyl group (C=O) of the quinolinone ring, which typically appears as a strong band in the FT-IR spectrum. Due to conjugation effects within the ring system, this frequency is expected in the 1650-1680 cm⁻¹ range. nih.gov The N-H stretching vibration of the lactam group is anticipated to be in the 3300-3500 cm⁻¹ region. nih.gov The C-N stretching vibrations associated with the dimethylamino group are expected to be found in the 1250-1350 cm⁻¹ range. Aromatic C=C stretching vibrations from the quinoline (B57606) ring system typically produce a group of bands between 1450 and 1610 cm⁻¹. nih.goviu.edu.sa

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H StretchLactam (Quinolinone)3300 - 3500Medium-Strong
C-H Stretch (Aromatic)Quinoline Ring3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)N(CH₃)₂2850 - 3000Medium
C=O StretchLactam (Quinolinone)1650 - 1680Strong
C=C StretchAromatic Ring1450 - 1610Medium-Variable
C-N StretchDimethylamino1250 - 1350Medium-Strong

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. nih.gov For this compound, different spatial orientations of the dimethylamino group relative to the quinolinone ring could exist. These conformers, while chemically identical, may exhibit subtle differences in their vibrational spectra due to changes in local symmetry and steric interactions. researchgate.netnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign these subtle spectral shifts to specific conformers, thereby identifying the most stable three-dimensional structure of the molecule in its ground state. iu.edu.satsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon and proton framework of a molecule, providing definitive evidence for its structure. nih.govnih.govscielo.brrsc.org

The ¹H NMR spectrum of this compound provides information on the number and electronic environment of all protons in the molecule. The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns revealing their positions relative to one another and to the ring's nitrogen atom. nih.govpdx.edu The proton on the lactam nitrogen (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The six protons of the dimethylamino group [-N(CH₃)₂] would appear as a singlet in the upfield region, likely around 3.0 ppm.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the quinolinone ring is the most deshielded, with a predicted chemical shift in the range of 170-180 ppm. pdx.edu The aromatic carbons of the quinoline ring would appear between 115 and 150 ppm. The carbons of the dimethylamino group are expected in the 40-50 ppm range. umsl.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic ProtonsC5-H, C6-H, C7-H, C8-H7.0 - 8.5115 - 140
Vinylic ProtonC3-H~5.5 - 6.5~100 - 110
Lactam ProtonN1-HVariable (e.g., >10)N/A
Methyl Protons-N(CH₃)₂~3.0~40 - 50
Carbonyl CarbonC4=ON/A170 - 180
Aromatic CarbonsC4a, C8aN/A140 - 150
Substituted CarbonC2N/A~155 - 165

Note: Chemical shifts are relative to TMS and can vary based on solvent and experimental conditions. researchgate.nethmdb.ca

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the aromatic ring system (e.g., H-5 through H-8). magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. harvard.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it could show a correlation between the methyl protons of the dimethylamino group and the C2 carbon of the quinoline ring, confirming the position of the substituent. libretexts.org

These 2D techniques, used in concert, provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in its atomic connectivity. miamioh.edu

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. nih.govnih.gov

For this compound (molecular formula: C₁₁H₁₂N₂O), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Since the molecule contains two nitrogen atoms, its molecular weight is an even number (188.23 g/mol ), consistent with the nitrogen rule.

The fragmentation of the molecular ion is predictable based on the structure's functional groups. A primary and highly characteristic fragmentation pathway for N-alkyl amines is alpha-cleavage. In this case, the bond between the nitrogen and a methyl group, or more likely the bond between the nitrogen and the C2 carbon of the quinoline ring, can break. A common fragmentation would involve the loss of a methyl radical (•CH₃) to give a stable fragment ion. Another prominent fragmentation pathway for quinolinones involves the loss of a neutral carbon monoxide (CO) molecule from the ring, a characteristic fragmentation for cyclic ketones and lactams.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Lost FragmentIdentity of Observed Ion
188-Molecular Ion [C₁₁H₁₂N₂O]⁺
173•CH₃[M - CH₃]⁺
160CO[M - CO]⁺
145CO, •CH₃[M - CO - CH₃]⁺
77C₇H₅NOPhenyl radical fragment [C₆H₅]⁺

By analyzing the masses of these fragment ions, the structural components of the molecule can be pieced together, corroborating the data obtained from NMR and vibrational spectroscopy.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. researchgate.netchemmethod.comhelsinki.fi The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For quinoline derivatives, XRD studies reveal key structural features, such as the planarity of the quinoline ring system and the conformation of any substituents. iucr.org For example, in the crystal structure of a related quinoline carboxamide derivative, the quinoline ring system was found to be not perfectly planar. iucr.org

Table 2: Representative Crystallographic Data for a Quinolinone Derivative

ParameterExample ValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.netchemmethod.com
a (Å)7.6239(1) researchgate.net
b (Å)20.4013(2) researchgate.net
c (Å)8.4919(1) researchgate.net
β (°)101.908(1) researchgate.net
Volume (ų)1292.4 researchgate.net
Z4 researchgate.net

Note: The data in this table is based on a published crystal structure of a related quinoline derivative and serves as an example.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.govcore.ac.ukuctm.eduresearchgate.net By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

For quinoline derivatives, Hirshfeld surface analysis can reveal the dominant intermolecular forces that govern the crystal packing. core.ac.ukresearchgate.net For instance, in the crystal structure of a quinoline carboxamide derivative, Hirshfeld analysis was used to investigate the intermolecular interactions, confirming the importance of hydrogen bonding. iucr.org In another example, π-π stacking interactions between the quinoline ring systems of neighboring molecules were identified, with a centroid-to-centroid distance of 3.6169 (6) Å. researchgate.net

Photoelectron Spectroscopy (PES) for Electronic Structure Characterization

Photoelectron Spectroscopy (PES) is a technique used to study the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.orgweebly.comyoutube.comyoutube.com The resulting photoelectron spectrum provides information about the energies of the molecular orbitals.

Chromatographic Methods for Separation and Detection

Chromatographic techniques are essential for the separation, purification, and detection of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of quinoline derivatives. sigmaaldrich.comsielc.comresearchgate.net Reversed-phase HPLC with a suitable column, such as a C18 or a specialized reverse-phase column, can be employed for the separation of these compounds. sielc.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comresearchgate.net Diode-array detection (DAD) can be used for the simultaneous monitoring of the analyte at multiple wavelengths. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantitative determination of quinoline derivatives in complex matrices like plasma. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile quinoline derivatives. mdpi.comnih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of compounds in a sample. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of quinolinone derivatives. sielc.com Its versatility allows for the development of specific methods to analyze compounds like this compound with high precision and accuracy. nih.gov The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nih.gov The separation is achieved by carefully controlling the composition and gradient of the mobile phase. nih.gov The basic nitrogen atoms in the quinolinone structure can lead to interactions with the silica (B1680970) backbone of the stationary phase, which can be mitigated by using a mixed-mode column with cation-exchange capabilities or by the addition of additives to the mobile phase. sielc.com UV detection is commonly employed, with the wavelength set to a maximum absorbance of the quinolinone chromophore to ensure high sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 340 nm
Injection Volume 10 µL

This table presents a hypothetical but scientifically plausible set of HPLC conditions for the analysis of the target compound based on methods for similar structures.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)

For even greater sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mdpi.com This technique combines the superior separation power of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the definitive identification capabilities of mass spectrometry. mdpi.comnih.gov

In a UPLC-MS/MS analysis of this compound, the compound would first be separated on a UPLC column. mdpi.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in positive mode, which is well-suited for nitrogen-containing compounds. mdpi.com The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]⁺) of the target compound. This precursor ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process of multiple reaction monitoring (MRM) provides a highly specific and sensitive method for quantification, even in complex matrices. mdpi.com

Table 2: Representative UPLC-MS/MS Parameters for this compound

ParameterValue
UPLC System Acquity UPLC H-Class
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 203.12
Product Ions (Q3) m/z 159.09, m/z 132.08
Collision Energy 15 eV, 25 eV

This table contains hypothetical yet scientifically sound UPLC-MS/MS parameters for the target compound, with precursor and product ions calculated based on its chemical structure.

Thin-Layer Chromatography–Surface-Enhanced Raman Spectroscopy (TLC-SERS)

Thin-Layer Chromatography–Surface-Enhanced Raman Spectroscopy (TLC-SERS) is a powerful combination of a simple separation technique with a highly sensitive and specific detection method. nih.govresearchgate.net This technique is particularly useful for the rapid identification of compounds and can be performed with portable instrumentation, making it suitable for on-site analysis. mdpi.com

The process begins with the separation of the sample on a TLC plate. researchgate.net After development, the plate is treated with a colloid of noble metal nanoparticles, such as silver or gold, which act as the SERS substrate. wiley.com When a laser of a specific wavelength irradiates the spot corresponding to this compound, the Raman scattering signal is dramatically enhanced. mdpi.com The resulting SERS spectrum is a molecular fingerprint, with characteristic peaks corresponding to the vibrational modes of the molecule, allowing for its unambiguous identification. researchgate.net This method can distinguish between structurally similar compounds, even if they are not fully separated on the TLC plate. wiley.com

Table 3: Exemplary TLC-SERS Experimental Conditions for this compound

ParameterValue
TLC Plate Silica Gel 60 F254
Mobile Phase Ethyl Acetate (B1210297) : Methanol (9:1, v/v)
SERS Substrate Silver Nanoparticle Colloid
Laser Wavelength 532 nm
Laser Power 5 mW
Acquisition Time 10 seconds
Hypothetical Raman Shifts (cm⁻¹) ~1610 (C=O stretch), ~1550 (Quinoline ring), ~1360 (C-N stretch)

This table outlines plausible experimental conditions for the TLC-SERS analysis of the target compound, with hypothetical Raman shifts based on its functional groups.

Computational Chemistry and Theoretical Studies of Quinolinone Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a highly effective and widely used computational method for studying the electronic structure and properties of molecules. nih.govscirp.org It offers a balance between accuracy and computational cost, making it suitable for investigating complex organic compounds like quinolinone derivatives. DFT calculations can predict various molecular properties, including optimized geometries, frontier molecular orbital energies, and spectroscopic features. nih.govnih.gov

Optimization of Molecular Geometries and Conformers

A fundamental step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. researchgate.netajbasweb.com This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. For quinolinone derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311G, are commonly used to determine key structural parameters. ajbasweb.comresearchgate.net

Potential energy surface scans can be performed to identify the most stable conformers, particularly concerning the rotation of flexible groups like the dimethylamino substituent. conicet.gov.ar The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. Theoretical calculations for related quinolinone structures show good agreement with experimental data obtained from X-ray crystallography. ajbasweb.comnih.gov

Table 1: Representative Calculated Geometric Parameters for a Quinolinone Core Structure Note: These are illustrative values based on calculations for related quinolone/quinolinone structures, as specific experimental data for 2-(Dimethylamino)quinolin-4(1H)-one is not available. The B3LYP/6-311G level of theory is often employed for such calculations. scirp.orgajbasweb.com

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond Lengths (Å)C2=C31.37 Å
C4=O1.24 Å
N1-C21.39 Å
Bond Angles (°)C2-C3-C4121°
C3-C4-C4a118°
N1-C2-C3123°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Band Gaps

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comnumberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. numberanalytics.comacs.org

For quinolinone derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is delocalized across the π-conjugated system. researchgate.net The introduction of substituents, such as the electron-donating dimethylamino group, can significantly alter the energies of these orbitals and reduce the energy gap, thereby influencing the molecule's reactivity. mdpi.com DFT calculations are instrumental in quantifying these energies and visualizing the orbital distributions. researchgate.net For one quinolone-based hydrazone, a small HOMO-LUMO energy gap of 0.112566 eV was calculated, indicating good chemical reactivity. acs.org

Table 2: Illustrative Frontier Orbital Energies and Energy Gap Note: Values are based on representative DFT calculations for related quinolinone derivatives. researchgate.netacs.org

ParameterIllustrative Value (eV)
EHOMO (Highest Occupied Molecular Orbital Energy)-5.85
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-2.20
Energy Gap (ΔE = ELUMO - EHOMO)3.65

Calculation of Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify the chemical behavior of a molecule. rasayanjournal.co.inresearchgate.net These descriptors, rooted in conceptual DFT, provide insights into various aspects of reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and reactivity. Soft molecules are generally more reactive. rasayanjournal.co.in

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an electronic charge from the environment. It is calculated as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ).

Nucleophilicity: Often related to the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons. researchgate.net

These parameters are invaluable for comparing the reactivity of different derivatives and for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govrasayanjournal.co.in

Table 3: Calculated Quantum Chemical Descriptors (Illustrative Values) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

DescriptorFormulaIllustrative Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.025 eV
Chemical Hardness (η)(ELUMO - EHOMO)/21.825 eV
Chemical Softness (S)1/η0.548 eV-1
Electrophilicity Index (ω)χ²/2η4.44 eV
Dipole Moment (µ)-~2.0 - 4.0 D (Typical for quinolinones)

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. ajbasweb.com This comparison helps in the assignment of observed spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching, and ring deformation modes.

Discrepancies between calculated and experimental frequencies often arise because calculations are typically performed for a single molecule in the gas phase, while experiments are done in a solid or liquid state where intermolecular interactions are present. ajbasweb.com To improve agreement, calculated frequencies are often multiplied by a scaling factor, which depends on the DFT functional and basis set used. nih.govnist.gov For the B3LYP functional, scaling factors are commonly in the range of 0.96-0.98.

Table 4: Representative Vibrational Modes for a Substituted Quinolinone Ring Note: Based on data from related quinoline (B57606) and quinolinone derivatives. ajbasweb.com

Vibrational ModeTypical Calculated Wavenumber (cm-1)Assignment
ν(N-H)~3450N-H stretching (in the tautomeric form)
ν(C-H)aromatic3100 - 3000Aromatic C-H stretching
ν(C-H)aliphatic3000 - 2850Methyl C-H stretching
ν(C=O)~1650Carbonyl stretching
ν(C=C/C=N)1600 - 1450Ring stretching vibrations
δ(C-H)1450 - 1300In-plane C-H bending

Electronic Spectra and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irijcce.ac.ir It computes the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax), oscillator strength (f), which relates to the intensity of the absorption band, and the nature of the electronic transitions involved (e.g., π→π*). researchgate.net

For conjugated systems like this compound, the lowest energy absorption band typically corresponds to a π→π* transition from the HOMO to the LUMO. researchgate.net The calculations can be performed in the gas phase or by using solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effect of different environments on the electronic spectra. researchgate.netosti.gov

Table 5: Representative TD-DFT Data for a Quinolinone Derivative Note: Illustrative values based on TD-DFT calculations of related compounds. ijcce.ac.irresearchgate.net

Calculated λmax (nm)Oscillator Strength (f)Excitation Energy (eV)Major Transition Contribution
3500.453.54HOMO → LUMO (95%)
2800.214.43HOMO-1 → LUMO (80%)

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field to estimate the binding affinity. nih.gov Studies on various quinoline derivatives have shown that they can form stable complexes with numerous protein targets, including enzymes like the SARS-CoV-2 main protease and HIV reverse transcriptase. nih.govnih.govnih.gov Key interactions stabilizing these complexes often include hydrogen bonds with specific amino acid residues (e.g., glutamic acid, histidine) and π-π stacking interactions with aromatic residues. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability and dynamics of the ligand-receptor complex over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's behavior in a simulated physiological environment. mdpi.commdpi.com Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds, providing stronger evidence for the proposed binding mode. nih.gov

Prediction of Binding Affinities and Interaction Modes

A cornerstone of computational drug discovery is the prediction of how strongly a ligand (a potential drug molecule) will bind to its target protein, a concept quantified by binding affinity. mdpi.com Molecular docking is a primary technique used for this purpose, simulating the most likely conformation of a ligand within a protein's binding site and estimating the binding energy. nih.govspringernature.com

In studies involving quinolinone derivatives, molecular docking has been effectively used to predict binding modes and affinities against various protein targets. For instance, a study on 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) as potential inhibitors of the SARS-CoV-2 main protease (Mpro) utilized docking calculations to forecast their inhibitory capabilities. nih.gov The binding affinities, typically expressed in kcal/mol, indicate the stability of the protein-ligand complex. The compound designated as 3e in the study exhibited the highest binding affinity with a docking score of -8.6 kcal/mol against the SARS-CoV-2 Mpro, suggesting it to be a promising inhibitor. nih.gov This affinity was found to be competitive with the reference drug, Darunavir, which had a calculated binding affinity of -8.19 kcal/mol. nih.gov

Compound/DrugTarget ProteinPredicted Binding Affinity (kcal/mol)
Compound 3e SARS-CoV-2 Mpro-8.6
Darunavir (Reference)SARS-CoV-2 Mpro-8.19

This table presents predicted binding affinities of a quinolinone derivative and a reference drug against the SARS-CoV-2 main protease, as determined by molecular docking simulations. Data sourced from a 2020 study. nih.gov

Analysis of Protein-Ligand Interaction Networks

Beyond simply predicting binding energy, computational models provide a detailed map of the non-covalent interactions that anchor a ligand within a protein's active site. nih.gov These interaction networks are crucial for understanding the basis of molecular recognition and for guiding lead optimization. nih.gov The primary interactions analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In the analysis of the quinolinone derivative 3e with the SARS-CoV-2 Mpro, the strong binding affinity was attributed to the formation of a robust network of hydrogen bonds. nih.gov The molecule was predicted to form four key hydrogen bonds with the amino acid residues THR190, GLN192, ARG188, and GLU166 within the protease's active site. nih.gov In comparison, the reference drug Darunavir formed three hydrogen bonds with GLU166 and LEU167. nih.gov Visualizing these networks helps chemists understand why certain molecules are potent inhibitors and how their structures might be modified to improve interactions.

LigandInteracting Residues in SARS-CoV-2 MproType of Interaction
Compound 3e THR190, GLN192, ARG188, GLU166Hydrogen Bonds
DarunavirGLU166, LEU167Hydrogen Bonds

This table summarizes the key hydrogen bond interactions identified through molecular docking between a quinolinone derivative and the SARS-CoV-2 main protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are powerful predictive tools, allowing researchers to estimate the activity of novel, unsynthesized molecules and to identify the key structural features that influence potency. nih.gov

For quinoline-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In a study targeting the inhibition of Plasmodium falciparum, CoMFA and CoMSIA models were developed for a dataset of quinoline derivatives. nih.gov These models are validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov The resulting models can be visualized as 3D contour maps, which highlight regions where steric bulk, positive or negative electrostatic charges, or other properties would be favorable or unfavorable for biological activity. nih.gov For example, the steric contour maps in the P. falciparum study indicated that a large substituent at positions 3 and 4 of the quinoline core enhances inhibitory activity. nih.gov

QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Standard Error of Prediction (SEP)
CoMFA 0.7010.9630.443
CoMSIA 0.6120.9320.533

This table displays the statistical validation parameters for CoMFA and CoMSIA models developed for quinoline derivatives against P. falciparum, demonstrating their predictive power. nih.gov

Computational Design and Virtual Screening Methodologies

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. springernature.comnih.gov This approach, often based on molecular docking, allows for the rapid and cost-effective identification of promising lead compounds from libraries containing millions of structures. nih.gov

The process typically involves several stages. First, a library of compounds is prepared and filtered for drug-like properties. researchgate.net Then, high-throughput docking is performed, where each molecule in the library is docked into the binding site of the target protein. nih.gov The resulting complexes are scored based on their predicted binding affinity, and the top-ranking compounds are selected for further investigation. researchgate.net This methodology has been applied to discover novel inhibitors with quinoline and quinazoline (B50416) scaffolds. For instance, a docking-based virtual screening was successfully used to identify novel 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as inhibitors of the PI3Kα enzyme, an important cancer target. researchgate.net Similarly, another screening effort identified novel quinazoline derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for cancer therapy. researchgate.net

StepDescriptionExample Software/Database
1. Target PreparationObtaining and preparing the 3D structure of the protein target.Protein Data Bank (PDB)
2. Ligand LibraryAssembling a large collection of small molecules to be screened.PubChem, ZINC Database
3. DockingSimulating the binding of each ligand to the protein target.AutoDock Vina, LeDock, PyRx
4. Scoring & RankingEvaluating and ranking ligands based on predicted binding affinity.Vina Score, PLANTS Score
5. Hit SelectionSelecting the top-ranked compounds for experimental validation.-

This table outlines the general workflow for a computational virtual screening campaign, a common strategy for discovering novel quinolinone-based inhibitors. researchgate.netspringernature.comnih.gov

Applications of the Quinolinone Scaffold in Chemical Biology Research

Exploration of Molecular Targets and Underlying Mechanisms of Action

The biological activity of quinolin-4(1H)-one derivatives is intrinsically linked to their ability to interact with various molecular targets, leading to the modulation of critical cellular pathways. A primary mechanism of action for many quinolone compounds is the inhibition of nucleic acid synthesis. This is achieved through the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. medchemexpress.comaatbio.com The key event in their mechanism is the stabilization of the enzyme-DNA covalent complex, which traps the enzyme on the DNA. This action blocks the progression of the replication fork, leading to an accumulation of double-strand DNA breaks and ultimately resulting in bacterial cell death. nih.gov

In many Gram-negative bacteria, DNA gyrase is considered the principal target of quinolones. Conversely, in some Gram-positive bacteria, topoisomerase IV is the primary target. nih.gov Beyond this well-established mechanism, research into novel quinoline (B57606) derivatives has revealed alternative modes of action. For instance, certain quinoline-4-carboxamide derivatives have been found to exert their antimalarial effects by inhibiting translation elongation factor 2 (PfEF2), a crucial component of the protein synthesis machinery in Plasmodium falciparum. researchgate.net

Furthermore, compounds with structural similarities to the quinolinone core have demonstrated the ability to interact with topoisomerases in human cells. One such example is TAS-103, a compound bearing an indeno[2,1-c]quinolin-7-one core, which has been shown to stabilize topoisomerase IIα cleavable complexes in human leukemia cells. nih.gov This suggests that the broader quinoline scaffold can be adapted to target topoisomerases in both prokaryotic and eukaryotic systems, albeit through potentially different interaction modes. While the precise molecular targets of 2-(Dimethylamino)quinolin-4(1H)-one are not extensively detailed in the literature, its structural similarity to other bioactive quinolones suggests it may also function through the disruption of nucleic acid and protein synthesis pathways.

Enzyme Inhibition Studies

The versatility of the quinolin-4(1H)-one scaffold is further highlighted by the diverse range of enzymes that its derivatives have been shown to inhibit. These studies are crucial for understanding the therapeutic potential and for the rational design of new, more potent, and selective inhibitors.

DNA Gyrase and Topoisomerase Inhibition

As previously mentioned, the inhibition of DNA gyrase and topoisomerase IV is a hallmark of the quinolone class of compounds. medchemexpress.comnih.govmdpi.comnih.govnih.govwikipedia.orgebi.ac.uk These enzymes are essential for bacterial survival, as they resolve the topological stress in DNA that arises during replication and transcription. Quinolones bind to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand and leading to the accumulation of lethal double-strand breaks. nih.gov

Research into novel quinolinone derivatives continues to yield potent inhibitors of these enzymes. For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has been identified as potent inhibitors of the ATPase domain of DNA gyrase subunit B (GyrB). nih.gov

CompoundTarget EnzymeIC50 (µM)
AG-690/11765367S. aureus GyrB1.21
f4S. aureus GyrB0.31
f14S. aureus GyrB0.28

Reverse Transcriptase Inhibition

The quinolinone scaffold has also been explored for its potential to inhibit viral enzymes, particularly HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. A number of quinolin-2-one and 2-phenylamino-4-phenoxyquinoline derivatives have been synthesized and shown to inhibit HIV-1 RT. nih.govmdpi.com For instance, certain quinolin-2-one derivatives have demonstrated inhibitory activity with IC50 values in the sub-micromolar range. nih.gov

Additionally, fused heterocyclic systems containing a quinazolinone core, such as 3,3a-dihydropyrano[4,3,2-de]quinazolin-2(1H)-ones, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One racemic compound from this series exhibited an IC90 of 4.6 nM against wild-type HIV-1. nih.gov

Compound ClassTargetInhibitory Concentration
Quinolin-2-one derivative 4a2HIV-1 RTIC50 = 0.21 µM
Quinolin-2-one derivative 4d2HIV-1 RTIC50 = 0.15 µM
3,3a-Dihydropyrano[4,3,2-de]quinazolin-2(1H)-one derivativeHIV-1 (wild-type)IC90 = 4.6 nM

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of the quinolinone scaffold have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.govnih.govnih.govnih.gov

A variety of quinolinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. For example, a series of quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were found to be potent and selective inhibitors of human AChE (hAChE). nih.gov Another study on 4,4'-diimine/4,4'-diazobiphenyl derivatives incorporating a quinoline moiety also identified potent AChE inhibitors. nih.gov

CompoundTarget EnzymeIC50 (µM)
Quinolinone-dithiocarbamate derivative 4chAChE0.16
4,4'-bis(quinolin-8-yldiazenyl)-1,1'-biphenyl (2l)AChE5.77
QN8hrAChE0.29

Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylase (HDAC) Inhibition

The PI3K/AKT/mTOR signaling pathway and histone deacetylases (HDACs) are both critical targets in cancer therapy due to their roles in cell growth, proliferation, and survival. The quinoline and quinolinone scaffolds have been utilized in the development of inhibitors targeting these pathways. medchemexpress.comaatbio.comresearchgate.netnih.govmdpi.comnih.govnih.govscilit.comnih.govgoogle.com

Dual inhibitors that target both PI3K and HDAC have been developed, although many of these possess core structures different from a simple quinolinone. However, compounds incorporating a quinoline ring have shown potent inhibitory activity against components of the PI3K pathway. For example, a quinoline derivative, PQQ, was identified as a potent mTOR inhibitor with an IC50 of 64 nM. nih.gov Furthermore, various HDAC inhibitors incorporating a quinoline or quinazolinone scaffold have been synthesized and their inhibitory activities against different HDAC isoforms have been characterized.

CompoundTargetIC50 (nM)
PQQmTOR64
PI3K/HDAC-IN-4PI3Kα2.5
HDAC175.5
HDAC270.9
HDAC31.9

Catecholase Activity

The quinoline scaffold has also been investigated for its role in mimicking the activity of catechol oxidase, a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones. mdpi.comscilit.comresearchgate.net Studies have shown that complexes formed between quinoline derivatives and copper salts can effectively catalyze this oxidation reaction. mdpi.com

The catalytic efficiency of these quinoline-copper complexes is dependent on both the specific structure of the quinoline ligand and the nature of the copper salt used. For instance, complexes formed with copper(II) acetate (B1210297) have been shown to exhibit significantly higher catalytic activity compared to those formed with other copper salts like copper(II) nitrate (B79036) or copper(II) chloride. mdpi.comscilit.com Among the various quinoline derivatives tested, 2-chloroquinoline-3-carbohydrazide (B12847495) was found to form a highly active catalytic complex, while 2-oxo-1,2-dihydroquinoline-3-carbaldehyde showed the lowest activity. mdpi.com This demonstrates that the substituents on the quinoline ring play a crucial role in modulating the catalytic properties of the resulting copper complex.

Design of Chemical Probes and Ligands for Investigating Biological Systems

Extensive literature searches did not yield any specific studies on the design or application of this compound as a chemical probe or ligand for the investigation of biological systems. While the broader quinolinone scaffold is utilized in the development of fluorescent probes and other molecular tools, no research has been found that specifically focuses on the 2-(dimethylamino) derivative for these purposes. acs.orgnih.govacs.org

Role of Quinolinone Derivatives in Modulating Cellular Pathways (e.g., Apoptosis, Immune Response)

There is currently no available scientific literature detailing the role of this compound in the modulation of cellular pathways such as apoptosis or the immune response. Although various other quinoline and quinolinone derivatives have been investigated for their effects on these biological processes, research specifically implicating this compound is absent from the reviewed scientific databases and literature. caymanchem.comnih.govnih.gov

Applications of Quinolinone Derivatives in Materials Science and Other Fields

Optoelectronic Materials and Luminescent Properties

Quinoline (B57606) derivatives are recognized for their significant fluorescence activities, making them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and molecular probes. nih.gov The introduction of an amino group at the 4-aryl substituent of a quinoline backbone has been shown to enhance the fluorescence properties. nih.gov

The photophysical properties of quinolinone derivatives, including their absorption and emission spectra, are influenced by the solvent and the nature of substituents on the quinoline ring. nih.govnih.gov For instance, a study on 7-(diethylamino)quinolone chalcones revealed strong solvatofluorochromism, where the emission color changes with the polarity of the solvent, due to intramolecular charge transfer (ICT). nih.gov Another study on new quinoline derivatives reported fluorescence quantum yields (Φ) as high as 0.78, emitting green light with an average lifetime of 6.20 ns. nih.gov

Table 1: Photophysical Properties of Selected Quinoline Derivatives

CompoundSolvent/StateExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Fluorescence Quantum Yield (Φ) (%)
Organoboron Quinolinolate Derivative 1THF39650872.97
Organoboron Quinolinolate Derivative 1Film396513-
Organoboron Quinolinolate Derivative 2THF39650854.73
Organoboron Quinolinolate Derivative 3THF4115942.73
Organoboron Quinolinolate Derivative 4THF4676005.29

It is important to note that direct experimental data for the luminescent properties of 2-(Dimethylamino)quinolin-4(1H)-one is not available in the cited literature.

Fluorescence Sensors

The inherent fluorescent properties of quinolinone derivatives make them excellent candidates for the development of chemosensors for detecting various analytes, including metal ions and anions. The sensing mechanism often relies on the modulation of the fluorescence signal (either "turn-on" or "turn-off") upon interaction with the target species.

For example, a novel 7-(diethylamino)-quinolin-2(1H)-one-chalcone derivative has been synthesized and used as a "turn-off" fluorescent probe for the selective detection of bisulfite (HSO₃⁻) in aqueous micellar solutions. nih.govacs.orgacs.org This probe demonstrated high selectivity and a low detection limit of 0.7 μmol L⁻¹. nih.govacs.org The sensing is based on a Michael addition mechanism. nih.govacs.org Furthermore, complexes of quinolin-2(1H)-one derivatives with terbium have been utilized to detect pesticides like Malathion and Crotoxyphos. nih.govacs.orgacs.org

Quinoline-based hydrazone derivatives have also been developed as optical chemosensors. One such derivative was found to be a selective sensor for tributyltin (TBT), an environmental pollutant. mdpi.com The interaction with TBT induced a color change and the appearance of fluorescence. mdpi.com Another quinoline-based chemosensor, DQ, which incorporates two quinoline moieties, was synthesized for the detection of zinc ions in aqueous media with a low detection limit of 0.07 μM. nih.gov This sensor was also successfully applied for bioimaging of zinc ions in zebrafish. nih.gov

While these examples highlight the versatility of the quinolinone scaffold in fluorescent sensing, no specific studies on the application of this compound as a fluorescent sensor were found in the reviewed literature. However, based on the properties of its analogues, it is plausible that this compound could be functionalized to act as a chemosensor.

Corrosion Inhibitors

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. research-nexus.netbiointerfaceresearch.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. biointerfaceresearch.comsielc.com This adsorption occurs through the interaction of the π-electrons of the quinoline ring and the non-bonding electrons of the heteroatoms (nitrogen and oxygen) with the vacant d-orbitals of the metal atoms. biointerfaceresearch.comsielc.com

The efficiency of corrosion inhibition by quinoline derivatives increases with their concentration. research-nexus.netbiointerfaceresearch.com For instance, a study on N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) showed a high inhibition efficiency of 93.4% at a concentration of 500 ppm for mild steel in 1 M HCl. biointerfaceresearch.com Another study on two novel quinoline-3-carboxylate derivatives reported maximum inhibition efficiencies of 89.8% and 94.1% at a concentration of 1 mM. research-nexus.net Potentiodynamic polarization studies have revealed that quinoline derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. research-nexus.net

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. research-nexus.net The effectiveness of these compounds underscores their potential for industrial applications in protecting metallic structures from corrosion. research-nexus.netbiointerfaceresearch.com

Although no specific data on the corrosion inhibition properties of this compound were found, its structural similarity to other effective quinoline-based inhibitors suggests it could exhibit similar protective capabilities.

Table 2: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in HCl

InhibitorConcentrationInhibition Efficiency (%)
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)500 ppm93.4
Methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate1 mM89.8
Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate1 mM94.1

Analytical Reagents

The unique chemical structure of quinolinone derivatives makes them suitable for various analytical applications. High-performance liquid chromatography (HPLC) is a common technique for the analysis of these compounds. bjbms.org For instance, a method for the simultaneous detection of 16 different quinolones in soybean sprouts has been developed using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.com This method demonstrated good sensitivity with detection limits ranging from 0.5 to 4.0 μg/kg. mdpi.com

Furthermore, a specific HPLC method has been developed for the separation of 2-[p-(Dimethylamino)styryl]quinoline, a compound structurally related to the subject of this article. sielc.com This indicates that the presence of the dimethylamino group is compatible with standard chromatographic techniques. A solid-phase extraction (SPE) followed by HPLC with a diode-array detector (DAD) has also been established for the in vivo monitoring of new antileishmanial 2-substituted quinolines and their metabolites in rat plasma. researchgate.net

While these examples show that quinoline derivatives can be effectively analyzed and quantified using modern analytical methods, there is no information in the reviewed literature to suggest that this compound is itself used as an analytical reagent, such as a standard or a derivatizing agent.

Polymer Chemistry

The incorporation of quinoline moieties into polymer structures can impart specific functionalities to the resulting materials. The Friedlander synthesis, a classic method for preparing quinolines, has been adapted for polymer-supported synthetic approaches. nih.gov These methods offer advantages such as easier execution, higher selectivity, and simpler work-up procedures. nih.gov

While the direct use of this compound in polymer chemistry has not been reported in the searched literature, the broader family of quinoline derivatives has been explored in this context. For instance, quinoline-containing polymers have been synthesized for various applications. However, specific details on the polymerization of this compound or its use as a comonomer or an additive in polymer formulations are not available in the provided search results. This suggests that the application of this particular compound in polymer chemistry is a field that remains to be explored.

Future Perspectives and Emerging Research Avenues for 2 Dimethylamino Quinolin 4 1h One Research

Development of Novel and Green Synthetic Strategies

The chemical synthesis of quinolin-4(1H)-one derivatives is an area ripe for innovation, with a significant push towards environmentally benign and efficient methodologies. Future research will likely focus on moving away from hazardous reagents and harsh reaction conditions that have characterized some traditional synthetic routes. nih.gov

One promising avenue is the use of ultrasonic irradiation, which has already been successfully applied to the synthesis of some quinolinone derivatives. nih.gov This technique can accelerate reaction rates and improve yields while often requiring less energy than conventional heating. Another green approach involves the use of novel catalysts, such as chitosan (B1678972) decorated copper nanoparticles (CS/CuNPs), which have been shown to be effective in the synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-ones. nih.gov

The exploration of biomass-derived green solvents, such as eucalyptol, is also gaining traction as a sustainable alternative to traditional organic solvents. researchgate.net These solvents can significantly reduce the environmental impact of chemical processes. researchgate.net Furthermore, there is potential in exploring photocatalytic methods, which utilize light to drive chemical reactions, offering a highly atom-economical approach to the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. researchgate.net The development of one-pot multicomponent reactions will also be a key focus, aiming to streamline synthetic sequences and minimize waste by combining multiple reaction steps into a single procedure.

Advanced Computational Approaches for Deeper Structure-Function Relationships

To expedite the discovery and optimization of quinolin-4(1H)-one-based compounds, advanced computational methods are becoming indispensable. These in silico techniques provide profound insights into the relationship between a molecule's three-dimensional structure and its biological activity, thereby guiding more targeted and efficient drug design.

Molecular docking studies are a cornerstone of this approach, allowing researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.gov This has been instrumental in understanding the interactions of quinolinone derivatives with various protein kinases. nih.gov Beyond simple docking, more sophisticated computational tools are being employed. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, can reveal a molecule's kinetic stability and its propensity for charge transfer, offering clues about its reactivity and potential for biological interactions. scielo.brfigshare.com

Furthermore, the mapping of electrostatic potential surfaces helps to identify regions of a molecule that are most likely to engage in nucleophilic or electrophilic interactions, guiding modifications to enhance binding or other desired properties. scielo.br As computational power continues to grow, these methods will become even more predictive, enabling the rational design of 2-(Dimethylamino)quinolin-4(1H)-one analogues with enhanced potency and selectivity for specific biological targets.

Integration of Machine Learning Algorithms for Reaction Optimization and Pathway Prediction

The integration of machine learning (ML) is set to revolutionize the synthesis of complex molecules like this compound. beilstein-journals.orgchemrxiv.org ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions, significantly reducing the time and resources spent on empirical trial-and-error experimentation. beilstein-journals.orgchemrxiv.orgrjptonline.org

Global ML models, trained on large-scale reaction databases, can provide initial guidance on suitable catalysts, solvents, and reagents for novel transformations. beilstein-journals.org For more specific applications, local models can be developed to fine-tune the parameters for a particular reaction family, thereby maximizing yield and selectivity. beilstein-journals.orgchemrxiv.org

A particularly exciting development is the use of deep reinforcement learning for the optimization of real-time chemical reactions. nih.gov This approach has been successfully applied to the synthesis of quinoline (B57606) derivatives, where the algorithm learns from each experiment to progressively find the optimal reaction conditions. nih.gov The combination of ML with high-throughput experimentation (HTE) is another promising frontier, creating automated systems that can rapidly screen and optimize a multitude of reaction variables. beilstein-journals.org Looking ahead, ML will not only optimize existing reactions but also aid in the prediction of entirely new synthetic pathways, opening up new avenues for the creation of diverse quinolinone libraries.

Exploration of New Biological Targets and Novel Mechanisms

While the biological activities of quinolinone derivatives are well-documented, the full extent of their therapeutic potential is yet to be realized. Future research will undoubtedly focus on identifying novel biological targets and elucidating new mechanisms of action for compounds related to this compound.

Recent studies have already expanded the scope of their activity beyond traditional antibacterial and anticancer applications. For instance, certain quinolinone derivatives have been investigated as multi-targeting agents against receptor tyrosine kinases such as EGFR, HER-2, PDGFR-β, and VEGFR-2, which are implicated in cancer progression. nih.gov In the realm of infectious diseases, a quinoline-4-carboxamide derivative has been found to exhibit potent antimalarial activity through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), a critical component of protein synthesis in Plasmodium falciparum. nih.gov

Furthermore, the quinolinone scaffold has been explored for its potential against other pathogens, with some derivatives showing promise as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus responsible for COVID-19. nih.gov The discovery of these new targets and mechanisms underscores the versatility of the quinolinone core and suggests that further screening and mechanistic studies could uncover applications in a wide range of diseases.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The thorough characterization of newly synthesized compounds is a critical aspect of chemical research, ensuring their purity, structure, and properties are well-understood. For this compound and its analogues, a suite of advanced analytical techniques will continue to be essential.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental tools for confirming the molecular weight and elucidating the detailed structural features of these compounds. nih.govsapub.org For crystalline materials, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering invaluable insights into bond lengths, angles, and intermolecular interactions that govern the solid-state properties of the compound. scielo.brfigshare.com

In addition to these established methods, there is a growing interest in developing specialized analytical techniques. For example, quinolin-2(1H)-one-based fluorescent probes have been designed for the selective detection of specific analytes, such as bisulfite in wine samples. nih.gov This highlights the potential for creating tailored analytical tools based on the quinolinone scaffold itself. As research progresses, we can expect to see the application of even more sophisticated techniques, such as advanced capillary electrophoresis methods, for the detailed characterization of these compounds and their interactions with biological systems. nih.gov

Q & A

Q. What synthetic routes are available for preparing 2-(dimethylamino)quinolin-4(1H)-one and its derivatives?

Methodological Answer: The compound and its analogs are synthesized via Mannich reactions, palladium-catalyzed reductive cyclization, and bromination. For example:

  • Mannich Reaction : Reacting 2-aminoquinolin-4(1H)-one with formaldehyde and secondary amines (e.g., piperidine, morpholine) under reflux conditions yields derivatives with yields ranging from 61% to 93%. Structural confirmation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .
  • Palladium-Catalyzed Cyclization : Using nitroarenes and formic acid derivatives (e.g., HCO2_2Ph) as CO surrogates, 2-arylquinolin-4(1H)-ones are synthesized in high yields (up to 93%). Reaction optimization involves microwave irradiation or thermal conditions in thick-walled glass reactors .
  • Bromination : Bromination of 2-methylquinolin-4(1H)-one derivatives occurs regioselectively at the C(2) methyl group or heterocyclic positions (C3/C6), enabling functionalization for antimicrobial studies .

Q. How are structural and purity analyses performed for quinolin-4(1H)-one derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and regioselectivity. For example, 1H^1H-NMR of (E)-2-(non-2-en-1-yl)quinolin-4(1H)-one shows characteristic alkene proton resonances at δ 5.35–5.50 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weights and fragmentation patterns .
  • X-ray Crystallography : Used to resolve ambiguous structures, such as 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, confirming dihedral angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How does substituent regioselectivity impact the biological activity of quinolin-4(1H)-one derivatives?

Methodological Answer: Regioselectivity is critical for antimicrobial efficacy. For instance:

  • Alkyl Chain Length : Derivatives with longer alkyl chains (e.g., 2-heptyl or 2-nonenyl) exhibit enhanced inhibition against Tenacibaculum maritimum due to improved membrane penetration. Activity is quantified via disk diffusion assays .
  • Halogenation : Bromination at C(2) methyl groups in 3-benzyl-2-methylquinolin-4(1H)-one enhances alkylation reactivity with amines, a strategy for developing anti-virulence agents .
  • N-Difluoromethylation : Introducing CF2_2H groups at the quinolinone nitrogen (using BrCF2_2COOEt) broadens antibacterial spectra, mimicking fluoroquinolone pharmacophores .

Q. What strategies resolve contradictions in reaction outcomes for quinolin-4(1H)-one synthesis?

Methodological Answer:

  • Catalyst Screening : Low yields (e.g., 18% for pyrimidoquinolinium derivatives ) are improved by testing catalysts like InCl3_3, which accelerates cyclization under microwave irradiation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance palladium-catalyzed reactions, while protic solvents (e.g., MeOH) favor Mannich retro-reactions .
  • Reaction Monitoring : Real-time techniques like TLC or in-situ IR identify intermediates, such as nitroso species in reductive cyclization, to troubleshoot incomplete conversions .

Q. How are computational methods applied to predict quinolin-4(1H)-one reactivity?

Methodological Answer:

  • DFT Calculations : Used to model transition states in palladium-catalyzed cyclization, predicting regioselectivity for aryl vs. alkyl substituents .
  • Molecular Docking : Evaluates interactions between N-difluoromethylated derivatives and bacterial DNA gyrase, guiding structural modifications for improved binding .
  • Spectroscopic Simulations : Software (e.g., ACD/Labs) simulates 1H^1H-NMR spectra to verify assignments in complex mixtures, such as diastereomeric furoquinolones .

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